molecular formula C13H25BrO2 B15324975 1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane

1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane

Cat. No.: B15324975
M. Wt: 293.24 g/mol
InChI Key: REWAEDVFFOXLPF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane is an organic compound with a complex structure that includes a bromomethyl group, a methyl group, and a propoxyethoxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane typically involves the bromination of a suitable precursor compound. One common method is the bromination of 3-methyl-1-(2-propoxyethoxy)cyclohexane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.

    Oxidation: Products include cyclohexanone derivatives or cyclohexanol derivatives.

    Reduction: Products include methyl-substituted cyclohexane derivatives.

Scientific Research Applications

1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of new materials with specific properties.

    Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Chemical Biology: Used in studies involving the modification of biomolecules.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-3-(2-propoxyethoxy)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

    1-(Bromomethyl)-3-methylcyclohexane: Lacks the propoxyethoxy group.

    1-(Bromomethyl)-3-(2-methoxyethoxy)cyclohexane: Similar structure but with a methoxyethoxy group instead of a propoxyethoxy group.

Uniqueness

1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane is unique due to the presence of both a bromomethyl group and a propoxyethoxy group on the cyclohexane ring

Properties

Molecular Formula

C13H25BrO2

Molecular Weight

293.24 g/mol

IUPAC Name

1-(bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane

InChI

InChI=1S/C13H25BrO2/c1-3-7-15-8-9-16-13(11-14)6-4-5-12(2)10-13/h12H,3-11H2,1-2H3

InChI Key

REWAEDVFFOXLPF-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC1(CCCC(C1)C)CBr

Origin of Product

United States

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